molecular formula C18H18O3S B14181041 S-[3-(4-Benzoylphenoxy)propyl] ethanethioate CAS No. 929073-14-3

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate

Cat. No.: B14181041
CAS No.: 929073-14-3
M. Wt: 314.4 g/mol
InChI Key: FNTQHQXTQCGRGX-UHFFFAOYSA-N
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Description

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is a chemical compound with the molecular formula C18H18O3S and a molecular weight of 314.399 g/mol . This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a propyl chain, further linked to an ethanethioate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate typically involves the reaction of 4-benzoylphenol with 3-chloropropyl ethanethioate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with various enzymes or receptors, modulating their activity. The ethanethioate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • S-[3-(4-Benzoylphenoxy)propyl] ethanethioate
  • S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonate
  • S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

929073-14-3

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

S-[3-(4-benzoylphenoxy)propyl] ethanethioate

InChI

InChI=1S/C18H18O3S/c1-14(19)22-13-5-12-21-17-10-8-16(9-11-17)18(20)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3

InChI Key

FNTQHQXTQCGRGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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